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Compound of Interest

Compound Name: Amino-PEG12-Acid

Cat. No.: B3102126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Amino-
PEG12-Acid, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery

systems. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a visual

representation of the analytical workflow.

Introduction to Amino-PEG12-Acid
Amino-PEG12-Acid (H₂N-(CH₂CH₂O)₁₂-CH₂CH₂COOH) is a monodisperse polyethylene

glycol (PEG) derivative featuring a terminal primary amine group and a carboxylic acid group.

This structure allows for the sequential or orthogonal conjugation of different molecules, making

it a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other

targeted therapeutics. The hydrophilic PEG chain enhances the solubility and pharmacokinetic

properties of the resulting conjugates. Accurate spectroscopic characterization is essential to

confirm its identity, purity, and suitability for downstream applications.

Spectroscopic Data
While specific batch data may vary, the following tables summarize the expected spectroscopic

characteristics for Amino-PEG12-Acid based on established principles and data from similar

PEGylated compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of Amino-PEG12-
Acid. The spectra are characterized by the prominent signals of the PEG backbone and

distinct resonances from the terminal functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for Amino-PEG12-Acid

Assignment
Chemical Shift (δ)
ppm

Multiplicity Integration

H₂N-CH₂-CH₂-O- ~2.8 - 3.0 t 2H

H₂N-CH₂-CH₂-O- ~3.5 - 3.7 t 2H

-O-CH₂-CH₂-O- (PEG

Backbone)
~3.6 - 3.7 s (br) ~44H

-O-CH₂-CH₂-COOH ~3.7 - 3.8 t 2H

-O-CH₂-CH₂-COOH ~2.5 - 2.7 t 2H

Note: Chemical shifts are referenced to a standard solvent signal and can vary based on

solvent and concentration. The broad singlet of the PEG backbone is a characteristic feature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Amino-PEG12-Acid

Assignment Chemical Shift (δ) ppm

H₂N-CH₂-CH₂-O- ~40 - 42

H₂N-CH₂-CH₂-O- ~68 - 70

-O-CH₂-CH₂-O- (PEG Backbone) ~70 - 71

-O-CH₂-CH₂-COOH ~67 - 69

-O-CH₂-CH₂-COOH ~34 - 36

-COOH ~172 - 174
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Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and purity of Amino-PEG12-
Acid. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are

common techniques for analyzing PEG compounds.

Table 3: Predicted Mass Spectrometry Data for Amino-PEG12-Acid

Parameter Value

Molecular Formula C₂₇H₅₅NO₁₄

Molecular Weight 617.72 g/mol

Exact Mass 617.3623 u

Expected Ion Adducts (ESI-MS) [M+H]⁺, [M+Na]⁺, [M+K]⁺

Expected m/z for [M+H]⁺ 618.3696

Expected m/z for [M+Na]⁺ 640.3515

Note: The observation of sodium and potassium adducts is common for PEGylated molecules

in mass spectrometry. The presence of a repeating pattern of 44 Da (the mass of an ethylene

glycol unit) in the mass spectrum can indicate the presence of PEG-related impurities of

different lengths.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Amino-PEG12-Acid.

Instrument parameters may require optimization.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of Amino-PEG12-Acid in 0.5-0.7 mL of a suitable

deuterated solvent. Common solvents for PEG compounds include Deuterated Chloroform

(CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O). Dimethyl sulfoxide-d6

(DMSO-d6) is also an excellent choice as it can provide a stable hydroxyl proton signal if

present as an impurity[1].
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover a range of 0-12 ppm.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-

64 scans).

Apply a line broadening of 0.3 Hz during processing.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Set the spectral width to 0-200 ppm.

A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

Data Processing: Process the raw data using appropriate NMR software. Reference the

spectra to the residual solvent peak. Integrate the peaks in the ¹H NMR spectrum to

determine the relative number of protons.

Mass Spectrometry Protocol (ESI-MS)
Sample Preparation: Prepare a dilute solution of Amino-PEG12-Acid (e.g., 1 mg/mL) in a

solvent compatible with mass spectrometry, such as methanol, acetonitrile, or water, often

with a small amount of formic acid to promote protonation.

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

LC-MS Method:

For analysis of purity and related substances, a reverse-phase liquid chromatography (LC)

method can be employed prior to mass analysis.
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A C18 column is typically used with a gradient elution of water and acetonitrile, both

containing 0.1% formic acid.

MS Acquisition:

Acquire data in positive ion mode.

Scan a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) for PEG compounds.

Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecule

[M+H]⁺ and other common adducts. The high-resolution mass data can be used to confirm

the elemental composition.

Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the spectroscopic analysis and the chemical

structure of Amino-PEG12-Acid.
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Workflow for Spectroscopic Analysis of Amino-PEG12-Acid

Sample Preparation
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Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for Amino-PEG12-Acid.

Caption: Chemical structure of Amino-PEG12-Acid.

Conclusion
The spectroscopic characterization of Amino-PEG12-Acid by NMR and mass spectrometry is

fundamental for ensuring its quality and performance in bioconjugation applications. This guide

provides the expected data and standardized protocols to assist researchers in the verification
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of this important PEG linker. The combination of these analytical techniques provides a

comprehensive profile of the molecule, confirming its structure, purity, and molecular integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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